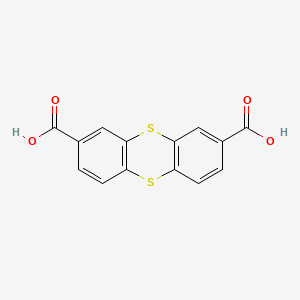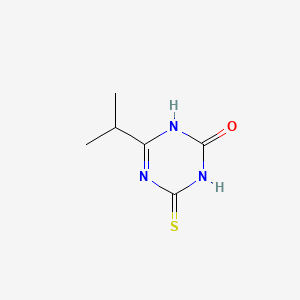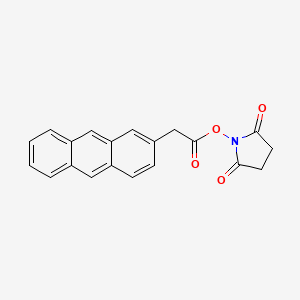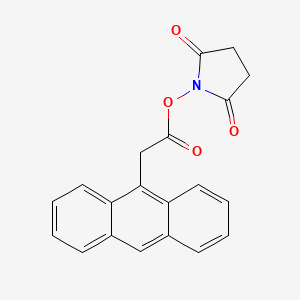![molecular formula C17H21BrClNO5 B585732 diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate CAS No. 1346604-54-3](/img/structure/B585732.png)
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a bromo-chlorophenyl group, and a propanedioic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate typically involves multiple steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Bromo-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the bromo-chlorophenyl group is introduced to the acetylamino intermediate using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification of Propanedioic Acid: The final step involves the esterification of propanedioic acid with ethanol or another suitable alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromo-chlorophenyl group, potentially leading to the removal of halogens.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of N-acetyl oxides.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
作用机制
The mechanism by which diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)-2-[2-(4-bromo-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-chloro-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-bromo-2-methylphenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
Uniqueness
The presence of both bromine and chlorine atoms in the phenyl ring of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate distinguishes it from similar compounds. This unique halogenation pattern can influence its reactivity, biological activity, and physicochemical properties, making it a compound of particular interest in various research fields.
属性
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHLINUUOWBEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
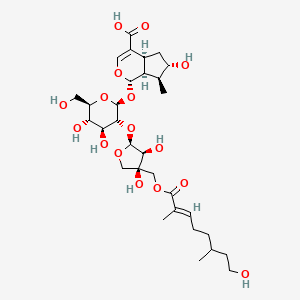
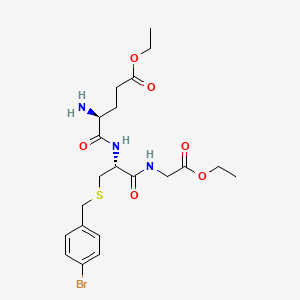
![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)
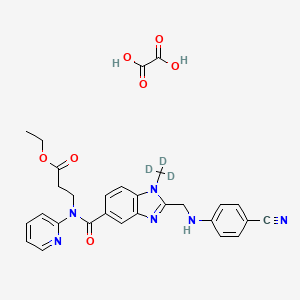

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)
